12-Amino-1-dodécanol

Vue d'ensemble

Description

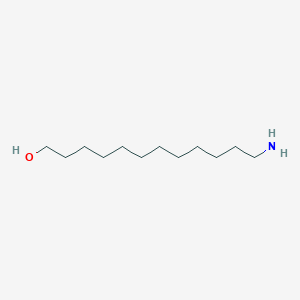

12-Amino-1-dodecanol, also known as 12-amino-dodecan-1-ol, is a long-chain aliphatic amino alcohol with the molecular formula C12H27NO. It is a white to almost white crystalline solid at room temperature and is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Applications De Recherche Scientifique

12-Amino-1-dodecanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of surfactants, emulsifiers, and plasticizers.

Mécanisme D'action

Biochemical Pathways

12-Amino-1-dodecanol is involved in the biocatalytic reduction of amino fatty acids into corresponding amino alcohols . This process is facilitated by carboxylic acid reductase and E. coli endogenous aldehyde reductases . The affected pathways and their downstream effects are complex and require further investigation.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown . Further pharmacokinetic studies are needed to understand these aspects.

Result of Action

It is known that the compound has numerous applications in polymer-based industries

Analyse Biochimique

Biochemical Properties

It is known that the compound can be involved in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It has been shown that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 12-Amino-1-dodecanol can be synthesized through the reduction of 12-amino-dodecanoic acid using carboxylic acid reductase and endogenous aldehyde reductases from Escherichia coli. This biocatalytic reduction method is efficient and environmentally friendly, producing 12-amino-1-dodecanol with high yield .

Industrial Production Methods: In industrial settings, the production of 12-amino-1-dodecanol often involves the use of biocatalysts to convert amino fatty acids into amino alcohols. This method is preferred due to its sustainability and lower environmental impact compared to traditional chemical synthesis methods .

Analyse Des Réactions Chimiques

Types of Reactions: 12-Amino-1-dodecanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The hydroxyl group can be reduced to form alkanes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like acyl chlorides or anhydrides are used under mild conditions.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Alkanes.

Substitution: Amides, esters.

Comparaison Avec Des Composés Similaires

- 8-Amino-1-octanol

- 10-Amino-1-decanol

- 14-Amino-1-tetradecanol

Comparison: 12-Amino-1-dodecanol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain amino alcohols, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wider range of applications .

Activité Biologique

12-Amino-1-dodecanol, a long-chain primary amino alcohol with the molecular formula C₁₂H₂₅NO, is notable for its unique amphiphilic properties, combining a hydrophilic amino group with a hydrophobic dodecane backbone. This structure allows it to interact with various biological systems and has implications in drug delivery, biosensing, and material science. This article explores the biological activity of 12-amino-1-dodecanol, focusing on its mechanisms of action, potential applications, and relevant case studies.

- Molecular Weight : 201.35 g/mol

- CAS Number : 67107-87-3

- Structure :

- Hydrophilic amino group (-NH₂)

- Hydrophobic dodecane chain

Cytochrome P450 Inhibition

12-Amino-1-dodecanol has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of various drugs, leading to altered therapeutic effects and potential side effects.

Skin Permeation and Drug Delivery

Due to its amphiphilic nature, 12-amino-1-dodecanol can self-assemble into nanoparticles. These nanoparticles serve as carriers in drug delivery systems, enhancing the permeability of drugs through biological membranes and targeting specific cells or tissues. This property is particularly valuable in improving drug efficacy while minimizing adverse effects.

Interaction with Candida albicans

Research indicates that 12-amino-1-dodecanol modulates hyphal development in Candida albicans through the cAMP signaling pathway. Unlike other quorum-sensing molecules that directly inhibit adenylyl cyclase activity, dodecanol appears to exert its effects via the transcriptional repressor Sfl1p. This mechanism highlights its potential as a model for studying quorum-sensing pathways in fungal pathogens .

Drug Delivery Systems

The ability of 12-amino-1-dodecanol to form nanoparticles has been exploited in several studies aimed at enhancing drug delivery. For instance, formulations incorporating this compound have shown improved encapsulation efficiency and controlled release profiles for various therapeutic agents.

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to 12-amino-1-dodecanol exhibit antimicrobial properties against various pathogens. Its structural similarity to dodecanol suggests that it may share similar mechanisms of action against microbial filamentation and biofilm formation .

Biosensing Applications

Due to its capacity to interact with biomolecules, 12-amino-1-dodecanol is being investigated for use in biosensors. Its ability to detect specific proteins or nucleic acids through fluorescence or other techniques opens avenues for diagnostic applications in medicine.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Aminocyclohexan-1-ol | 6850-65-3 | 0.74 |

| (S)-3-Aminohexan-1-ol hydrochloride | 68889-62-3 | 0.78 |

| (R)-2-Aminohexan-1-ol hydrochloride | 158741-04-9 | 0.76 |

This table illustrates notable compounds that share structural similarities with 12-amino-1-dodecanol, emphasizing its unique properties due to the long hydrophobic tail combined with a primary amino group.

Propriétés

IUPAC Name |

12-aminododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWXYWWVCBRBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409230 | |

| Record name | 12-Amino-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67107-87-3 | |

| Record name | 12-Amino-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-Amino-1-dodecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 12-Amino-1-dodecanol particularly effective in initiating the polymerization of N-substituted glycine N-thiocarboxyanhydride (NNTA)?

A: 12-Amino-1-dodecanol, unlike some shorter aminoalcohols, enables the synthesis of pure α-hydroxyl-ω-aminotelechelic polypeptoids when initiating NNTA polymerization. [] This is because the hydroxyl group in 12-Amino-1-dodecanol is spatially separated from the amino group due to the molecule's long hydrocarbon chain. This separation minimizes the activation of the hydroxyl group by hydrogen bonding with the amino group, a phenomenon observed with shorter aminoalcohols like 2-amino-1-ethanol. Such activation leads to a mixture of α,ω-diaminotelechelic and α-hydroxyl-ω-aminotelechelic polypeptoids, which is undesirable for controlled polymerization. []

Q2: What are the advantages of using 12-Amino-1-dodecanol as an initiator in this specific polymerization process compared to other methods?

A2: 12-Amino-1-dodecanol offers several advantages as an initiator for NNTA polymerization compared to other methods:

- Hydroxyl Tolerance: Traditional N-carboxyanhydride (NCA) polymerization is incompatible with nucleophilic groups like hydroxyls. The use of NNTA and 12-Amino-1-dodecanol allows for the incorporation of hydroxyl groups, expanding the chemical diversity of obtainable polypeptoids. []

- Controlled Polymerization: 12-Amino-1-dodecanol facilitates controlled polymerization of NNTA, resulting in polypeptoids with predetermined molecular weights and narrow polydispersity indices. [] This control over polymer properties is crucial for downstream applications requiring specific material characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.